Cas no 78782-17-9 (Bis[(pinacolato)boryl]methane)

Bis[(pinacolato)boryl]methane structure
Bis[(pinacolato)boryl]methane structure
Nom du produit:Bis[(pinacolato)boryl]methane
Numéro CAS:78782-17-9
Le MF:C13H26B2O4
Mégawatts:267.965144634247
MDL:MFCD27977747
CID:1062463
PubChem ID:11311685

Bis[(pinacolato)boryl]methane Propriétés chimiques et physiques

Nom et identifiant

    • Bis[(pinacolato)boryl]methane
    • Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane
    • 4,4,5,5-tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
    • 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
    • 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
    • 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] (ACI)
    • Bis((pinacolato)boryl)methane
    • Methylenedi(boronic Acid Pinacol Ester)
    • AMY1128
    • SY040252
    • DS-11521
    • CS-0153823
    • 2,2'-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
    • FT-0663384
    • 1,3,2-Dioxaborolane, 2,2'-methylenebis[4,4,5,5-tetramethyl-
    • EN300-214736
    • H10252
    • AKOS027324523
    • SCHEMBL10001281
    • A914795
    • 4,4,5,5-tetramethyl-2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
    • DTXSID80462021
    • 78782-17-9
    • MFCD27977747
    • B4103
    • 2,2'-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane; Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane;
    • MDL: MFCD27977747
    • Piscine à noyau: 1S/C13H26B2O4/c1-10(2)11(3,4)17-14(16-10)9-15-18-12(5,6)13(7,8)19-15/h9H2,1-8H3
    • La clé Inchi: MQYZGGWWHUGYDR-UHFFFAOYSA-N
    • Sourire: O1C(C)(C)C(C)(C)OB1CB1OC(C)(C)C(C)(C)O1

Propriétés calculées

  • Qualité précise: 268.20200
  • Masse isotopique unique: 268.2017196g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 19
  • Nombre de liaisons rotatives: 2
  • Complexité: 300
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 36.9Ų

Propriétés expérimentales

  • Couleur / forme: No data available
  • Point de fusion: 51.0 to 55.0 deg-C
  • Point d'ébullition: 272.0±23.0 °C at 760 mmHg
  • Point d'éclair: Degrés Fahrenheit: > 230 ° f
    Degrés Celsius: > 110 ° C
  • Le PSA: 36.92000
  • Le LogP: 2.71000

Bis[(pinacolato)boryl]methane Informations de sécurité

  • Symbolisme: GHS07
  • Mot signal:Warning
  • Description des dangers: H315-H319-H335
  • Déclaration d'avertissement: P305+P351+P338
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Wgk Allemagne:3
  • Code de catégorie de danger: 36/37/38
  • Instructions de sécurité: 22-37/39
  • Identification des marchandises dangereuses: Xi
  • Conditions de stockage:2-8°C

Bis[(pinacolato)boryl]methane PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-214736-5.0g
4,4,5,5-tetramethyl-2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
78782-17-9 95%
5g
$110.0 2023-06-01
Enamine
EN300-214736-25.0g
4,4,5,5-tetramethyl-2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
78782-17-9 95%
25g
$454.0 2023-06-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0847-250G
bis[(pinacolato)boryl]methane
78782-17-9 97%
250g
¥ 5,134.00 2023-04-13
Enamine
EN300-214736-0.1g
4,4,5,5-tetramethyl-2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
78782-17-9 95%
0.1g
$19.0 2023-09-16
Enamine
EN300-214736-2.5g
4,4,5,5-tetramethyl-2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane
78782-17-9 95%
2.5g
$61.0 2023-09-16
eNovation Chemicals LLC
D695763-100g
Methylenedi(boronic Acid Pinacol Ester)
78782-17-9 95%
100g
$355 2024-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152717-100g
Bis[(pinacolato)boryl]methane
78782-17-9 >95.0%(GC)
100g
¥2551.90 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1224463-1g
Bis[(pinacolato)boryl]methane
78782-17-9 98%
1g
¥45 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1224463-5g
Bis[(pinacolato)boryl]methane
78782-17-9 98%
5g
¥153.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1224463-10g
Bis[(pinacolato)boryl]methane
78782-17-9 98%
10g
¥381.00 2024-07-28

Bis[(pinacolato)boryl]methane Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  24 h, 40 °C
Référence
Copper-Catalyzed/Promoted Cross-coupling of gem-Diborylalkanes with Nonactivated Primary Alkyl Halides: An Alternative Route to Alkylboronic Esters
Zhang, Zhen-Qi; Yang, Chu-Ting; Liang, Lu-Jun; Xiao, Bin; Lu, Xi; et al, Organic Letters, 2014, 16(24), 6342-6345

Synthetic Routes 2

Conditions de réaction
1.1 Catalysts: Rhodium, [(1,2,3,4,5,6-η)-hexamethylbenzene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl… Solvents: Cyclohexane ;  14 h, 3500 kPa, 150 °C
Référence
Catalyst-controlled selectivity in the C-H borylation of methane and ethane
Cook, Amanda K.; Schimler, Sydonie D.; Matzger, Adam J.; Sanford, Melanie S., Science (Washington, 2016, 351(6280), 1421-1424

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  24 h, 40 °C
Référence
Base-promoted, deborylative secondary alkylation of N-heteroaromatic N-oxides with internal gem-bis[(pinacolato)boryl]alkanes: a facile derivatization of 2,2'-bipyridyl analogues
Hwang, Chiwon; Jo, Woohyun; Cho, Seung Hwan, Chemical Communications (Cambridge, 2017, 53(54), 7573-7576

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  20 min, -78 °C; 2.5 h, -78 °C
1.2 30 min, -78 °C; -78 °C → -55 °C; 24 h, -55 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -55 °C; -55 °C → rt
Référence
Enantio- and Diastereoselective Synthesis of 1,2-Hydroxyboronates through Cu-Catalyzed Additions of Alkylboronates to Aldehydes
Joannou, Matthew V.; Moyer, Brandon S.; Meek, Simon J., Journal of the American Chemical Society, 2015, 137(19), 6176-6179

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  24 h, 40 °C
Référence
Direct light-enabled access to α-boryl radicals: application in the stereodivergent synthesis of allyl boronic esters
Marotta, Alessandro; Fang, Hao; Adams, Callum E.; Marcus, Kailey Sun; Daniliuc, Constantin G.; et al, ChemRxiv, 2023, 1, 1-9

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine ,  Cuprous iodide Solvents: Dimethylformamide ;  24 h, rt
Référence
A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates
Sun, Chunrui; Potter, Bowman; Morken, James P., Journal of the American Chemical Society, 2014, 136(18), 6534-6537

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  10 min, rt
1.2 12 h, rt
Référence
Simple access to elusive α-boryl carbanions and their alkylation: an umpolung construction for organic synthesis
Hong, Kai; Liu, Xun; Morken, James P., Journal of the American Chemical Society, 2014, 136(30), 10581-10584

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  rt; 24 h, rt
Référence
Enantiomerically Enriched Tris(boronates): Readily Accessible Conjunctive Reagents for Asymmetric Synthesis
Coombs, John R.; Zhang, Liang; Morken, James P., Journal of the American Chemical Society, 2014, 136(46), 16140-16143

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylformamide ;  6 h, 50 °C
1.2 Reagents: Triethylamine ;  1 h, rt
Référence
Electrooxidative Activation of B-B Bond in B2cat2: Access to gem-Diborylalkanes via Paired Electrolysis
Wang, Bingbing; Zhang, Xiangyu; Cao, Yangmin; Zou, Long; Qi, Xiaotian ; et al, Angewandte Chemie, 2023, 62(14),

Synthetic Routes 10

Conditions de réaction
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Cyclohexene ;  16 h, 3447 kPa, 150 °C
Référence
Catalytic borylation of methane
Smith, Kyle T.; Berritt, Simon; Gonzalez-Moreiras, Mariano; Ahn, Seihwan; Smith, Milton R. III; et al, Science (Washington, 2016, 351(6280), 1424-1427

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium methoxide Catalysts: Copper Solvents: Dimethylformamide ;  24 h, 80 °C
Référence
Facile synthesis of alkyl- and arylboronate esters enabled by a carbon nanotube supported copper catalyst
Saini, Suresh; Gavali, Deepak S.; Bhawar, Ramesh; Thapa, Ranjit; Dhayal, Rajendra S.; et al, Catalysis Science & Technology, 2023, 13(1), 147-156

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium tert-butoxide Catalysts: Dopamine (anchored on ferrite) ,  Copper (nano-Fe-DOPA supported) Solvents: Dimethylformamide ;  24 h, 80 °C
Référence
Efficient synthesis of alkylboronic esters via magnetically recoverable copper nanoparticle-catalyzed borylation of alkyl chlorides and bromides
Shegavi, Mahadev L.; Agarwal, Abhishek; Bose, Shubhankar Kumar, Green Chemistry, 2020, 22(9), 2799-2803

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  24 h, 40 °C
Référence
Chemoselective Coupling of 1,1-Bis[(pinacolato)boryl]alkanes for the Transition-Metal-Free Borylation of Aryl and Vinyl Halides: A Combined Experimental and Theoretical Investigation
Lee, Yeosan; Baek, Seung-yeol; Park, Jinyoung; Kim, Seoung-Tae ; Tussupbayev, Samat ; et al, Journal of the American Chemical Society, 2017, 139(2), 976-984

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  24 h, 40 °C
1.2 Reagents: Ethyl acetate
Référence
Organophotocatalytic N-O bond cleavage of Weinreb amides: mechanism-guided evolution of a PET to ConPET platform
Soika, Julia; McLaughlin, Calum; Nevesely, Tomas; Daniliuc, Constantin; Molloy, John. J.; et al, ChemRxiv, 2022, 1, 1-15

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Sodium Solvents: Benzene
Référence
Addition Reactions of Bis(pinacolato)diborane(4) to Carbonyl Enones and Synthesis of (pinacolato)2BCH2B and (pinacolato)2BCH2CH2B by Insertion and Coupling
Ali, Hijazi Abu; Goldberg, Israel; Srebnik, Morris, Organometallics, 2001, 20(18), 3962-3965

Synthetic Routes 16

Conditions de réaction
1.1 Catalysts: Cupric chloride ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Potassium methoxide ;  10 min, rt
1.3 1 h, 60 °C
Référence
Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in air
Bose, Shubhankar Kumar; Brand, Simon; Omoregie, Helen Oluwatola; Haehnel, Martin; Maier, Jonathan; et al, ACS Catalysis, 2016, 6(12), 8332-8335

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Manganese dibromide Solvents: 1,2-Dimethoxyethane ;  10 h
1.2 4 h, rt
Référence
Manganese-Catalyzed Borylation of Unactivated Alkyl Chlorides
Atack, Thomas C.; Cook, Silas P., Journal of the American Chemical Society, 2016, 138(19), 6139-6142

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  24 h, 40 °C
Référence
Direct Light-Enabled Access to α-Boryl Radicals: Application in the Stereodivergent Synthesis of Allyl Boronic Esters
Marotta, Alessandro; Fang, Hao; Adams, Callum E.; Sun Marcus, Kailey; Daniliuc, Constantin G.; et al, Angewandte Chemie, 2023, 62(34),

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  10 min, rt
1.2 12 h, rt
Référence
A Boron Alkylidene-Alkene Cycloaddition Reaction: Application to the Synthesis of Aphanamal
Liu, Xun; Deaton, T. Maxwell; Haeffner, Fredrik; Morken, James P., Angewandte Chemie, 2017, 56(38), 11485-11489

Synthetic Routes 20

Conditions de réaction
1.1 Catalysts: Cupric chloride ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Potassium methoxide ;  10 min, rt; 60 °C
Référence
A site-selective and stereospecific cascade Suzuki-Miyaura annulation of alkyl 1,2-bisboronic esters and 2,2'-dihalo 1,1'-biaryls
Willems, Suzanne; Toupalas, Georgios; Reisenbauer, Julia C.; Morandi, Bill, Chemical Communications (Cambridge, 2021, 57(32), 3909-3912

Synthetic Routes 21

Conditions de réaction
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  rt
Référence
Synthesis of a Biomimetic Tetracyclic Precursor of Aspochalasins and Formal Synthesis of Trichoderone A
Gayraud, Oscar; Laroche, Benjamin; Casaretto, Nicolas; Nay, Bastien, Organic Letters, 2021, 23(15), 5755-5760

Synthetic Routes 22

Conditions de réaction
1.1 Reagents: Lithium methoxide Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  24 h, 40 °C
1.2 Solvents: Ethyl acetate
Référence
Organophotocatalytic N-O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform
Soika, Julia; McLaughlin, Calum; Nevesely, Tomas; Daniliuc, Constantin G.; Molloy, John. J.; et al, ACS Catalysis, 2022, 12(16), 10047-10056

Bis[(pinacolato)boryl]methane Raw materials

Bis[(pinacolato)boryl]methane Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:78782-17-9)Bis[(pinacolato)boryl]methane
A914795
Pureté:99%/99%
Quantité:500g/100g
Prix ($):1089.0/294.0